3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile
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Overview
Description
3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile is an organic compound with the molecular formula C12H12N2O4 It is characterized by the presence of a cyano group, a nitro group, and an ether linkage within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile typically involves the reaction of 4-(2-cyanoethoxy)-2-nitrophenol with 3-chloropropanenitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon in 3-chloropropanenitrile, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the cyano group to an amine.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Scientific Research Applications
3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and nitro groups can participate in various biochemical pathways, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(2-Cyanoethoxy)phenoxy]propanenitrile
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- 3-{2-[2-(2-cyanoethoxy)ethoxy]ethoxy}propanenitrile
Uniqueness
3-[4-(2-Cyanoethoxy)-2-nitrophenoxy]propanenitrile is unique due to the presence of both a cyano and a nitro group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C12H11N3O4 |
---|---|
Molecular Weight |
261.23 g/mol |
IUPAC Name |
3-[4-(2-cyanoethoxy)-3-nitrophenoxy]propanenitrile |
InChI |
InChI=1S/C12H11N3O4/c13-5-1-7-18-10-3-4-12(19-8-2-6-14)11(9-10)15(16)17/h3-4,9H,1-2,7-8H2 |
InChI Key |
YEIGETWBCXBZFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCC#N)[N+](=O)[O-])OCCC#N |
Origin of Product |
United States |
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